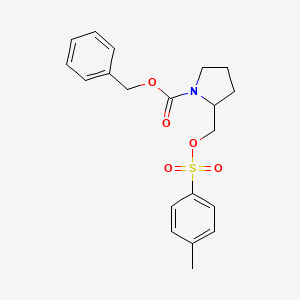

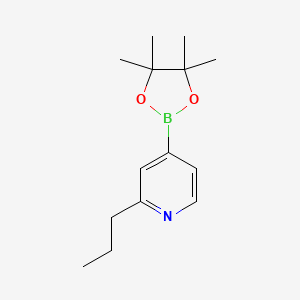

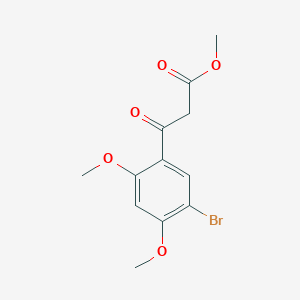

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Overview

Description

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester, also known as Ts-2-PyBn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Ts-2-PyBn is a prodrug of pyrrolidine carboxylic acid, which has been shown to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

Synthesis and Derivative Formation

- Synthetic Routes: The compound's synthesis involves heating carboxylic acids with O-benzyl-S-propargyl xanthate in toluene, yielding benzyl esters in high yield. This method is also effective for benzylating other acidic substances like tetrazoles and pyridinols under similar conditions (Fauré-Tromeur & Zard, 1998). Additionally, 1-Bromovinyl and vinyl methyl sulfones can undergo cycloaddition reactions to form ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines (Petrov, Kalyazin & Somov, 2021).

Chemical Reactivity and Transformations

- Regioselectivity and Solvent Influence: The sulfoxide thermolysis of certain diastereoisomeric methyl carboxylates in toluene leads to a mixture of vinylogous urethane and α-aminomethyl enoate. The solvent choice significantly affects the regioselectivity of the reaction, suggesting a nuanced role for the compound in various synthetic contexts (Bänziger, Klein & Rihs, 2002).

Structural Characterization and Complex Formation

- Metal Complex Formation: Interaction studies with various reagents, including 2-pyridinecarboxaldehyde, have led to the isolation of products with structural elements related to the compound . These products contribute to understanding the structural dynamics when forming metal complexes (Sousa et al., 2001).

Application in Polymer and Macromolecular Chemistry

- Polyester Synthesis and Functionalization: The compound has been implicated in the synthesis and polymerization of new cyclic esters containing protected functional groups. This demonstrates its utility in the preparation of hydrophilic aliphatic polyesters, showcasing its applicability in macromolecular chemistry (Trollsås et al., 2000).

Catalytic Applications and Chemical Transformations

- Catalytic Esterification: The compound has been used as a reagent in the direct benzylation of carboxylic acids with toluene, exhibiting good functional group tolerance and high yields. This represents a facile, atom-economic, and efficient method for synthesizing benzyl esters, highlighting its potential in catalytic applications (Liu et al., 2013).

Future Directions

properties

IUPAC Name |

benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLHXKQZPMJMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)

![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)

![2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one](/img/structure/B3243824.png)

![Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate](/img/structure/B3243848.png)

![L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B3243897.png)